
1,1'-Bicyclohexyl, 2-methyl-, cis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Bicyclohexyl, 2-methyl-, cis- is an organic compound with the molecular formula C₁₃H₂₄ and a molecular weight of 180.3297 g/mol . This compound is a stereoisomer, specifically the cis-isomer, of 2-methyl-1,1’-bicyclohexyl . It is characterized by the presence of two cyclohexyl rings connected by a single carbon-carbon bond, with a methyl group attached to one of the cyclohexyl rings in the cis configuration.
Méthodes De Préparation
The synthesis of 1,1’-Bicyclohexyl, 2-methyl-, cis- can be achieved through various synthetic routes. One common method involves the alkylation of bicyclohexyl with a methylating agent under controlled conditions . Industrial production methods typically involve the use of catalysts to facilitate the reaction and improve yield. The reaction conditions often include elevated temperatures and pressures to ensure the complete conversion of reactants to the desired product .
Analyse Des Réactions Chimiques
1,1’-Bicyclohexyl, 2-methyl-, cis- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.
Substitution: The methyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate , reducing agents like lithium aluminum hydride , and substituting agents like halogens . The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1,1’-Bicyclohexyl, 2-methyl-, cis- has several scientific research applications:
Chemistry: It is used as a model compound in studies of stereochemistry and conformational analysis.
Biology: The compound is used in research to understand the interactions of cyclic hydrocarbons with biological systems.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1’-Bicyclohexyl, 2-methyl-, cis- involves its interaction with molecular targets through hydrophobic interactions and van der Waals forces . These interactions can affect the conformation and function of biological molecules, leading to various biochemical effects . The pathways involved in these interactions are often studied to understand the compound’s effects on biological systems .
Comparaison Avec Des Composés Similaires
1,1’-Bicyclohexyl, 2-methyl-, cis- can be compared with other similar compounds such as:
- 2-methyl-1,1’-bicyclohexyl (low boiling isomer)
- 1,1’-Bicyclohexyl, 2-methyl-, trans-
- 2-Methylbicyclohexyl
These compounds share similar structural features but differ in their stereochemistry and physical properties. The cis-isomer is unique in its specific spatial arrangement, which can influence its reactivity and interactions compared to its trans counterpart .
Propriétés
Numéro CAS |
66324-47-8 |
|---|---|
Formule moléculaire |
C13H24 |
Poids moléculaire |
180.33 g/mol |
Nom IUPAC |
1-cyclohexyl-2-methylcyclohexane |
InChI |
InChI=1S/C13H24/c1-11-7-5-6-10-13(11)12-8-3-2-4-9-12/h11-13H,2-10H2,1H3 |
Clé InChI |
SRCQYSQCKOUHTG-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCCC1C2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


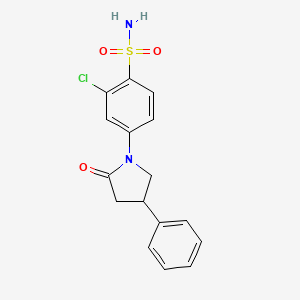
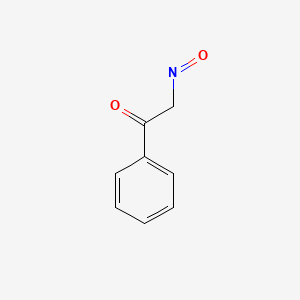
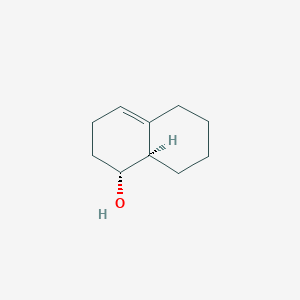
![2-[2-(2H-1,3-Benzodioxol-5-yl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B14668837.png)
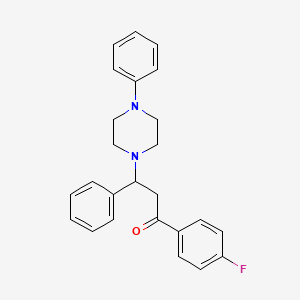
![Thieno[2,3-b]furan](/img/structure/B14668842.png)
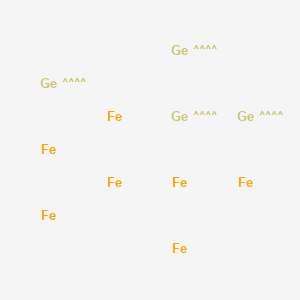
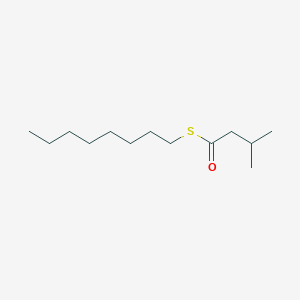



![methanesulfonic acid;1-methyl-4-(3-phenylmethoxy-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine](/img/structure/B14668862.png)

![[3-Methylidenepentoxy(oxido)phosphoryl] phosphate](/img/structure/B14668886.png)
